Tixocortol

Description

Structure

3D Structure

Properties

IUPAC Name |

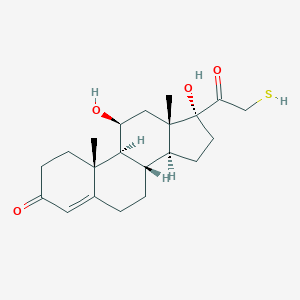

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-17-(2-sulfanylacetyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4S/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-26)20(15,2)10-16(23)18(14)19/h9,14-16,18,23,25-26H,3-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWDBSCORAARPPF-VWUMJDOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CS)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CS)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30895062 | |

| Record name | Tixocortol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

607ºC at 760 mmHg | |

| Record name | Tixocortol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Insoluble | |

| Record name | Tixocortol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

61951-99-3 | |

| Record name | Tixocortol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61951-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tixocortol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061951993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tixocortol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tixocortol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pregn-4-ene-3,20-dione, 11,17-dihydroxy-21-mercapto-, (11β) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIXOCORTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX3KEK657Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

50-55ºC | |

| Record name | Tixocortol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Tixocortol's Engagement with Glucocorticoid Receptors: A Technical Guide to its Mechanism of Action

For Immediate Release

A Deep Dive into the Molecular Interactions of a Dissociated Corticosteroid

This technical guide provides a comprehensive analysis of the mechanism of action of tixocortol on glucocorticoid receptors (GR). This compound, a synthetic corticosteroid, is recognized for its potent local anti-inflammatory effects with minimal systemic glucocorticoid activity.[1][2] This "dissociated" characteristic is central to its therapeutic applications and is rooted in its specific interactions with the glucocorticoid receptor. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling and experimental workflows for researchers, scientists, and drug development professionals.

Glucocorticoid Receptor Binding Affinity

This compound and its prodrug, this compound pivalate, exhibit a moderate binding affinity for the glucocorticoid receptor. The relative binding affinity of these compounds has been determined in competitive binding assays using radiolabeled dexamethasone. These studies indicate that while this compound and its pivalate ester bind to the glucocorticoid receptor, their affinity is lower than that of dexamethasone and cortisol. This moderate affinity, combined with its rapid metabolism, contributes to its localized action and reduced systemic side effects.[3][4]

One study investigated the affinity of this compound pivalate and this compound for the dexamethasone binding sites in mouse thymocytes. The rank order of relative affinity was determined to be: dexamethasone (1.00), cortisol (0.20), this compound pivalate (0.16), this compound (0.065), and cortisol acetate (0.05).[3] This demonstrates that this compound pivalate has a higher affinity for the glucocorticoid receptor than its active metabolite, this compound.[3]

The rapid and extensive metabolism of this compound into inactive metabolites that show no affinity for the glucocorticoid receptor is a key factor in its favorable safety profile.[2][4]

Quantitative Data: Glucocorticoid Receptor Binding Affinity

| Compound | Relative Binding Affinity (Dexamethasone = 1) | Cell Type | Reference |

| Dexamethasone | 1.00 | Mouse Thymocytes | [3] |

| Cortisol | 0.20 | Mouse Thymocytes | [3] |

| This compound Pivalate | 0.16 | Mouse Thymocytes | [3] |

| This compound | 0.065 | Mouse Thymocytes | [3] |

| Cortisol Acetate | 0.05 | Mouse Thymocytes | [3] |

Glucocorticoid Receptor Signaling: Transactivation vs. Transrepression

Glucocorticoids exert their effects through two primary mechanisms mediated by the glucocorticoid receptor: transactivation and transrepression.[2][5]

-

Transactivation: In this pathway, the glucocorticoid-GR complex binds directly to glucocorticoid response elements (GREs) on the DNA, leading to the transcription of target genes. This mechanism is associated with many of the metabolic and systemic side effects of corticosteroids.[2]

-

Transrepression: Here, the glucocorticoid-GR complex does not directly bind to DNA but instead interacts with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), to inhibit their activity.[2][5] This "tethering" mechanism is primarily responsible for the anti-inflammatory effects of glucocorticoids.[2]

Visualizing the Signaling Pathways

References

- 1. Pharmacological study of a new anti-inflammatory steroid, this compound pivalate (JO 1016) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Affinity of this compound pivalate (JO 1016), this compound, cortisol acetate and cortisol for dexamethasone receptors of mouse thymus cells and rat renomedullary interstitial cells in culture. Correlation with their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and identification of major metabolites of this compound pivalate in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]

Tixocortol Pivalate: A Technical Guide to its Discovery, Synthesis, and Core Functional Principles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tixocortol pivalate, a synthetic corticosteroid, holds a significant position in pharmacology due to its potent localized anti-inflammatory effects with minimal systemic glucocorticoid activity.[1][2] This distinct characteristic makes it an invaluable agent for topical and localized treatments, avoiding the broader side effects associated with systemic corticosteroids.[1][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound pivalate. It includes a detailed presentation of quantitative data, in-depth experimental protocols, and visual diagrams of its synthesis, experimental workflows, and signaling pathways to facilitate a deeper understanding for research and drug development professionals.

Discovery and Development

This compound pivalate, also known by the names pregn-4-ene-3,20-dione-21-thiol-11β,17α-dihydroxy-21- pivalate and JO 1016, was originally developed by Jouveinal Laboratoires.[1] The primary motivation behind its development was the need for a corticosteroid with a high therapeutic index for treating localized inflammatory conditions.[1] The key to its unique pharmacological profile lies in its chemical structure, specifically the 21-thioester group. This feature is believed to facilitate its rapid metabolism, thereby reducing systemic effects.[1] While the original synthesis patents from Jouveinal are not readily accessible in public databases, contemporary and detailed synthetic routes have been published, ensuring its availability for research purposes.[1]

Synthesis of this compound Pivalate

A common and representative method for the synthesis of this compound pivalate involves the reaction of a hydrocortisone derivative with a pivaloyl thio-donor.[1]

Reaction Scheme

References

Tixocortol: A Comprehensive Technical Guide on its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tixocortol is a synthetic corticosteroid, specifically a 21-thiol derivative of hydrocortisone, recognized for its localized anti-inflammatory properties with minimal systemic glucocorticoid and mineralocorticoid effects.[1] This unique profile is attributed to its rapid metabolism to inactive forms, making it a subject of interest for topical and targeted therapies. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

The chemical and physical properties of this compound and its common ester prodrug, this compound Pivalate, are summarized below. Data for this compound is less abundant in the literature compared to its pivalate form.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | (11β)-11,17-Dihydroxy-21-mercaptopregn-4-ene-3,20-dione | [2] |

| Synonyms | Tixocortolum, 11β,17α-dihydroxy-21-mercaptoprogesterone | [1] |

| Molecular Formula | C₂₁H₃₀O₄S | [1][2] |

| Molecular Weight | 378.53 g/mol | [2][3] |

| Appearance | Fine white solid | [2] |

| Melting Point | 220-221 °C (decomposes) | [2] |

| Solubility | Insoluble in water.[1] Soluble in organic solvents. | |

| pKa (Thiol Group) | Estimated to be around 9-10. Thiols are generally more acidic than alcohols, and the pKa of the thiol group in this compound is influenced by the adjacent ketone. A precise experimental value is not readily available in the literature. | |

| UV max (95% Ethanol) | 241 nm (ε 1.65 x 10⁴) | [2] |

Table 2: Chemical and Physical Properties of this compound Pivalate

| Property | Value | Source |

| Chemical Name | (11β)-21-[(2,2-Dimethyl-1-oxopropyl)thio]-11,17-dihydroxypregn-4-ene-3,20-dione | [2] |

| Synonyms | Pivalone, JO-1016 | [2][4] |

| Molecular Formula | C₂₆H₃₈O₅S | [2][4] |

| Molecular Weight | 462.64 g/mol | [2][4] |

| Appearance | Crystals from ethanol | [2] |

| Melting Point | 195-200 °C; >198°C (decomposes) | [2][5] |

| Solubility | Practically insoluble in water.[6] Soluble in organic solvents like Dimethyl sulfoxide (DMSO).[6] | |

| Optical Rotation | [α]D²⁰ +145° (c = 1 in dioxane) | [2] |

| UV max (Methanol) | 229 nm (log ε 4.259) | [2] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. The following represents expected spectroscopic characteristics based on its structure and data from related corticosteroids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: Expected signals would include characteristic peaks for the steroid backbone, with protons adjacent to hydroxyl and carbonyl groups shifted downfield. The thiol proton (-SH) would likely appear as a broad singlet, with its chemical shift dependent on concentration and solvent.

-

¹³C-NMR: The spectrum would show distinct signals for the 21 carbons of the steroid skeleton. The carbonyl carbons (C3 and C20) would resonate at low field (typically >200 ppm). The carbon bearing the thiol group (C21) would also have a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

-

O-H stretch (alcohols): Broad band around 3400 cm⁻¹

-

C-H stretch (alkanes and alkenes): 2850-3000 cm⁻¹

-

C=O stretch (ketones): Strong bands around 1700 cm⁻¹ (C20) and 1660 cm⁻¹ (C3, conjugated)

-

C=C stretch (alkene): Around 1620 cm⁻¹

-

S-H stretch (thiol): Weak band around 2550 cm⁻¹

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 378.5. Fragmentation patterns would likely involve the loss of water from the hydroxyl groups, cleavage of the side chain at C17, and fragmentation of the steroid rings.

Signaling Pathway

This compound, like other corticosteroids, exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR). Upon entering the cell, this compound binds to the cytosolic GR, which is part of a multiprotein complex. This binding event triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the this compound-GR complex into the nucleus. Inside the nucleus, this complex modulates gene expression by binding to glucocorticoid response elements (GREs) on the DNA, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines and chemokines.

Experimental Protocols

Synthesis of this compound

A detailed, publicly available protocol for the direct synthesis of this compound is scarce. However, it can be prepared by the hydrolysis of its pivalate ester. A general procedure would involve:

-

Dissolution: Dissolve this compound pivalate in a suitable organic solvent (e.g., methanol or ethanol).

-

Hydrolysis: Add a base (e.g., sodium hydroxide or potassium carbonate) dissolved in water to the solution.

-

Reaction: Stir the mixture at room temperature and monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Neutralization: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid).

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Note: This is a generalized protocol and would require optimization for specific laboratory conditions.

Synthesis of this compound Pivalate

A representative synthesis involves the reaction of a hydrocortisone derivative with a pivaloyl thio-donor.[7]

-

Preparation of Reactants: In a dry, inert-atmosphere flask, dissolve cesium thiopivalate (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at room temperature with stirring. In a separate flask, dissolve hydrocortisone 21-mesylate (1.0 equivalent) in anhydrous THF.

-

Reaction: Slowly add the hydrocortisone 21-mesylate solution to the cesium thiopivalate solution over 1 hour, maintaining the temperature below 20°C.

-

Stirring: Stir the reaction mixture at room temperature for 16 hours.

-

Precipitation: Cool the reaction mixture to below 10°C and add purified water to precipitate the product.

-

Isolation: Stir the resulting suspension for approximately 2 hours. Filter the precipitate and wash it thoroughly with purified water.

-

Drying: Dry the product under vacuum to yield this compound pivalate.

High-Performance Liquid Chromatography (HPLC) for this compound Pivalate

A general reversed-phase HPLC method can be used for the analysis of this compound pivalate.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water. The exact ratio may need to be optimized.

-

Detection: UV detection at the wavelength of maximum absorbance (around 229 nm for the pivalate).

-

Quantification: Based on the peak area of a standard of known concentration.

Glucocorticoid Receptor Binding Assay

This assay determines the affinity of this compound for the glucocorticoid receptor.

-

Preparation of Cytosol: Prepare a cytosolic fraction from a suitable tissue source (e.g., rat liver or thymus) by homogenization and ultracentrifugation.

-

Incubation: Incubate the cytosol with a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) and varying concentrations of unlabeled this compound.

-

Separation: After incubation, separate the bound and free radioligand using a method such as dextran-coated charcoal adsorption.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Analysis: Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) to determine its relative binding affinity.

Conclusion

This compound is a corticosteroid with a unique pharmacological profile that makes it a valuable compound for localized anti-inflammatory therapies. While a substantial body of knowledge exists, particularly for its pivalate ester, further research to fully characterize the parent compound, including its precise physicochemical properties and detailed spectroscopic data, would be beneficial for its continued development and application in pharmaceutical sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. Steroidal C-21 mercapto derivatives as dissociated steroids: discovery of an inhaled dissociated steroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abcam.com [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]

- 6. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Stability of corticosteroid patch test preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

Tixocortol structural formula and CAS number lookup

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tixocortol, a synthetic corticosteroid notable for its localized anti-inflammatory effects and minimal systemic activity. This document delves into its chemical structure, quantitative pharmacological data, detailed experimental protocols, and the primary signaling pathway associated with its mechanism of action.

Chemical Identity and Properties

This compound is a 21-thiol derivative of hydrocortisone, classified as a class A corticosteroid.[1] Its chemical structure is characterized by a pregnane skeleton with key functional groups that dictate its biological activity.

Structural Formula:

-

IUPAC Name: (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-17-(2-sulfanylacetyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one[1]

-

SMILES: C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2--INVALID-LINK--O[1]

The pivalate ester, this compound Pivalate, is a commonly used prodrug.

The following table summarizes key physicochemical and pharmacokinetic properties of this compound and its pivalate ester.

| Property | Value | Reference |

| This compound | ||

| Molar Mass | 378.53 g·mol⁻¹ | [2] |

| This compound Pivalate | ||

| Molar Mass | 462.64 g·mol⁻¹ | [6][7] |

| Melting Point | 195-200 °C | [3] |

| Bioavailability (oral, in rats) | 10-20% | [3] |

| Volume of Distribution (intravenous, in rats) | 21.7 L/kg | [1][3] |

| Plasma Clearance (intravenous, in rats) | 33.3 L·h⁻¹·kg⁻¹ | [1][3] |

Mechanism of Action: Glucocorticoid Receptor Signaling

This compound exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR). As a GR agonist, it modulates the transcription of genes involved in the inflammatory response. Upon binding to the cytosolic GR, the receptor-ligand complex translocates to the nucleus, where it can either activate the transcription of anti-inflammatory genes or repress the activity of pro-inflammatory transcription factors such as NF-κB and AP-1.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound's biological activity.

Synthesis of this compound Pivalate

This protocol describes a representative synthesis of this compound pivalate from a hydrocortisone derivative.[1]

Materials:

-

Hydrocortisone 21-mesylate

-

Cesium thiopivalate

-

Anhydrous Tetrahydrofuran (THF)

-

Purified water

Procedure:

-

In a suitable reaction vessel, dissolve cesium thiopivalate in anhydrous THF.

-

In a separate flask, dissolve hydrocortisone 21-mesylate (1.0 equivalent) in anhydrous THF.

-

Slowly add the hydrocortisone 21-mesylate solution to the cesium thiopivalate solution over 1 hour, maintaining the temperature below 20°C.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Cool the reaction mixture to below 10°C and add purified water to precipitate the product.

-

Stir the resulting suspension for approximately 2 hours.

-

Filter the precipitate and wash thoroughly with purified water.

-

Dry the product under a vacuum to yield this compound pivalate.

In Vitro Anti-inflammatory Activity: Inhibition of Prostaglandin E₂ (PGE₂) Secretion

This protocol details a method to assess the local anti-inflammatory efficacy of this compound pivalate by measuring its ability to inhibit the production of the pro-inflammatory mediator PGE₂ in a cell culture model.[2]

Materials:

-

Rat renomedullary interstitial cells (or a suitable alternative like RAW 264.7 macrophages)

-

Appropriate cell culture media and supplements

-

This compound pivalate

-

Lipopolysaccharide (LPS) or another inflammatory stimulus

-

PGE₂ ELISA kit

Procedure:

-

Cell Culture: Culture the selected cell line in appropriate media and conditions until confluent.

-

Treatment: Pre-incubate the cells with varying concentrations of this compound pivalate for a specified time (e.g., 1-2 hours).

-

Stimulation: Induce an inflammatory response by adding an appropriate stimulus (e.g., LPS) to the cell culture medium.

-

Incubation: Incubate the cells for a period sufficient to allow for PGE₂ production (e.g., 24 hours).

-

Sample Collection: Collect the cell culture supernatant.

-

PGE₂ Measurement: Quantify the concentration of PGE₂ in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of PGE₂ secretion for each concentration of this compound pivalate compared to the stimulated, untreated control.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Pleurisy in Rats

This protocol evaluates the local anti-inflammatory activity of this compound pivalate in an acute model of inflammation.[1]

Materials:

-

Male Wistar rats

-

Carrageenan solution (1% in sterile saline)

-

This compound pivalate and reference compounds (e.g., Dexamethasone)

-

Anesthetic agent

-

Phosphate-buffered saline (PBS)

Procedure:

-

Administer this compound pivalate or the reference compound locally into the pleural cavity of the rats.

-

Thirty minutes later, inject 0.1 mL of carrageenan solution into the pleural cavity to induce inflammation.

-

Four hours after the carrageenan injection, euthanize the animals.

-

Collect the pleural exudate by washing the cavity with a known volume of PBS.

-

Measure the volume of the collected exudate.

-

Determine the total leukocyte count in the exudate using a hemocytometer.

-

Calculate the percentage inhibition of exudate volume and leukocyte migration for the this compound pivalate-treated group compared to the control group.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound and its derivatives, facilitating a clear comparison of its pharmacological properties.

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | Relative Binding Affinity (%) (Dexamethasone = 100%) | Reference |

| Dexamethasone | 100 | [1] |

| This compound Pivalate | Data not available in the provided search results |

Note: While this compound acts as a glucocorticoid receptor agonist, specific quantitative binding affinity data relative to standards like dexamethasone was not found in the provided search results.

Table 2: In Vivo Anti-inflammatory Activity of this compound Derivatives [4]

| Compound | Model | ED₅₀ / ED₃₀ |

| This compound 17-butyrate, 21-propionate | Carrageenan-induced edema (rat) | ED₃₀ of 3 µg |

| Croton oil-induced inflammation (rat) | ED₅₀ of 5 ng | |

| Carrageenan-induced pleurisy (rat) | 4 µ g/pleural cavity | |

| Carrageenan-induced pleurisy (mouse) | 2 µ g/pleural cavity | |

| Cotton pellet-induced granuloma (rat) | ED₅₀ of 39 µ g/pellet | |

| Oxazolone-induced hypersensitivity | ED₅₀ of 13 ng |

Conclusion

This compound and its esters, particularly this compound pivalate, represent a class of corticosteroids with a favorable therapeutic profile for localized inflammatory conditions. Their chemical structure facilitates potent local anti-inflammatory action with minimal systemic side effects, a property attributed to their rapid metabolism. The provided experimental protocols offer a foundation for researchers to further investigate the synthesis, mechanism, and efficacy of this compound in various preclinical models. The data summarized herein underscores its potential for applications where targeted anti-inflammatory effects are desired without the complications of systemic glucocorticoid exposure.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Comparative pharmacokinetic studies of this compound pivalate and cortisol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory properties of this compound 17-butyrate,21-propionate (JO 1222), a novel, locally acting corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. EP3153502A1 - Method for synthesising a mineral salt of pivalic acid as an intermediate product - Google Patents [patents.google.com]

Tixocortol Pivalate: A Comprehensive Technical Guide on its Pharmacokinetics and Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tixocortol pivalate (TP) is a synthetic corticosteroid characterized by its potent local anti-inflammatory activity with minimal systemic glucocorticoid effects. This favorable therapeutic profile is primarily attributed to its unique pharmacokinetic properties, namely its rapid and extensive metabolism into inactive metabolites. This technical guide provides an in-depth analysis of the pharmacokinetics and metabolic pathways of this compound pivalate, presenting quantitative data, detailed experimental methodologies, and visual representations of its metabolic fate. Understanding these characteristics is crucial for the development of novel locally-acting corticosteroids with improved safety and efficacy.

Introduction

This compound pivalate, a 21-thiol derivative of hydrocortisone, is classified as a class A corticosteroid.[1] Its clinical utility lies in the treatment of local inflammatory conditions where systemic corticosteroid side effects are a concern. The significant dissociation between its topical efficacy and systemic activity is a direct consequence of its rapid metabolic inactivation.[2][3] This document serves as a comprehensive resource for researchers and drug development professionals, detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound pivalate, with a focus on its metabolic pathways and the experimental methods used for their elucidation.

Pharmacokinetics

Absorption and Bioavailability

Following oral administration in rats, the bioavailability of this compound pivalate and its active metabolite, this compound, is low, estimated to be between 0.10 and 0.20.[4] This is in stark contrast to cortisol, which exhibits complete oral bioavailability.[4] After a 25 mg/kg oral dose in rats, the maximum plasma concentrations (Cmax) of this compound pivalate and this compound were approximately 100 times lower than those of cortisol administered at the same dose.[4]

Distribution

This compound pivalate exhibits a significantly larger volume of distribution (Vd) compared to cortisol. In rats, the Vd of this compound pivalate was found to be 21.7 L/kg, which is approximately ten times greater than that of cortisol (1.9 L/kg).[4] This suggests extensive distribution of the drug into tissues.

Metabolism and Excretion

This compound pivalate undergoes rapid and extensive metabolism, primarily in the liver.[2][3] The parent compound is not detected in urine, indicating a very high clearance rate.[2] In rats, the plasma clearance of this compound pivalate is about six times greater than that of cortisol.[2][4] The metabolites of this compound pivalate are primarily excreted in the urine as sulfo- and glucurono-conjugates.[2]

Quantitative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic parameters for this compound pivalate and cortisol in rats, providing a clear comparison of their disposition.

| Parameter | This compound Pivalate (TP) | Cortisol (C) | Reference |

| Administration Route | Intravenous (i.v.) | Intravenous (i.v.) | [4] |

| Dose | 2.5 mg/kg | 2.5 mg/kg | [4] |

| Clearance (Cl) | 33.3 L/h/kg | 4.7 L/h/kg | [4] |

| Volume of Distribution (Vd) | 21.7 L/kg | 1.9 L/kg | [4] |

| Administration Route | Oral (p.o.) | Oral (p.o.) | [4] |

| Bioavailability (F) | 0.10 - 0.20 | Complete | [4] |

| Cmax (at 25 mg/kg) | ~100x lower than Cortisol | - | [4] |

Metabolic Pathways

The metabolism of this compound pivalate is a critical determinant of its localized action and favorable safety profile. It involves two main stages: hydrolysis of the pivalate ester and subsequent extensive modification of the steroid nucleus and the C-21 side chain. The resulting metabolites have no affinity for the glucocorticoid receptor, rendering them inactive.[2]

Phase I Metabolism

The initial and rapid metabolic step is the hydrolysis of the 21-pivalate ester by carboxylesterases to form the active metabolite, this compound (21-thiolcortisol). While the specific human carboxylesterase isoforms (hCE1 and hCE2) involved have not been definitively identified, these enzymes are known to hydrolyze a wide range of ester-containing drugs.[5][6][7]

Following hydrolysis, this compound undergoes extensive Phase I metabolism, catalyzed primarily by cytochrome P450 (CYP) enzymes. The metabolic transformations are similar to those of endogenous cortisol and include:[2]

-

Reduction of the A-ring: The 3-keto, delta 4 system is reduced.

-

Reduction of the C-20 carbonyl group.

-

Oxidation of the C-11 alcohol.

-

Cleavage of the side chain at C-17.

In addition to these cortisol-like transformations, this compound undergoes unique metabolic pathways at the C-21 thiol group:[2]

-

S-methylation followed by oxidation: Transformation into methylthio, methylsulfinyl, and methylsulfonyl derivatives.

-

Reductive cleavage: Cleavage of the C-21-S bond, leading to the formation of 21-methyl structures.

The following diagram illustrates the major metabolic pathways of this compound pivalate.

Phase II Metabolism

The Phase I metabolites of this compound undergo conjugation reactions (Phase II metabolism) to form water-soluble sulfo- and glucurono-conjugates, which are then readily excreted in the urine.[2]

Experimental Protocols

The elucidation of the pharmacokinetic and metabolic profile of this compound pivalate relies on robust analytical methodologies. The following sections detail representative experimental protocols.

In Vivo Pharmacokinetic Study in Rats

A representative experimental design to determine the pharmacokinetic parameters of this compound pivalate is as follows:

-

Animal Model: Male and female rats.

-

Drug Administration:

-

Intravenous (i.v.) administration of [14C]-tixocortol pivalate and [14C]-cortisol at a dose of 2.5 mg/kg.

-

Oral (p.o.) administration of [14C]-tixocortol pivalate at doses ranging from 25 to 1500 mg/kg and [14C]-cortisol at doses of 1 and 25 mg/kg.[4]

-

-

Sample Collection: Serial blood samples are collected at predetermined time points.

-

Sample Analysis: Plasma concentrations of [14C]-radioactivity, [14C]-tixocortol pivalate, and its metabolites are determined using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) analysis.[4]

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as clearance, volume of distribution, and bioavailability.

The following diagram illustrates the experimental workflow for a typical in vivo pharmacokinetic study.

In Vitro Metabolic Stability Assay

The metabolic stability of this compound pivalate can be assessed using human liver microsomes. A general protocol is as follows:

-

Incubation: this compound pivalate (e.g., 1 µM) is incubated with human liver microsomes (e.g., 0.5 mg/mL) in a potassium phosphate buffer at 37°C.[2]

-

Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH regenerating system.

-

Time-course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected.

-

LC-MS/MS Analysis: The concentration of the remaining this compound pivalate is quantified using a validated LC-MS/MS method.

-

Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent drug.

LC-MS/MS Method for Quantification of this compound Pivalate and its Metabolites

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drugs and their metabolites in biological matrices.

-

Sample Preparation:

-

Hydrolysis: For urine samples, enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) is performed to cleave the conjugated metabolites.

-

Extraction: Analytes are extracted from the biological matrix using liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether or solid-phase extraction (SPE) with a C18 cartridge.[8]

-

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection Mode: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.[8]

-

The table below provides representative MRM transitions for this compound pivalate and its key metabolites.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound Pivalate | 463.2 | 361.2 |

| This compound | 379.2 | 347.2 |

| Methylthio Metabolite | 393.2 | 347.2 |

| Methylsulfinyl Metabolite | 409.2 | 347.2 |

| Methylsulfonyl Metabolite | 425.2 | 347.2 |

Conclusion

This compound pivalate's distinct pharmacokinetic profile, characterized by rapid and extensive metabolism into inactive metabolites, is the cornerstone of its favorable safety profile as a locally acting corticosteroid. Its low systemic bioavailability and high clearance effectively minimize the risk of systemic side effects. The metabolic pathways, involving initial ester hydrolysis followed by extensive modifications of the steroid core and the unique C-21 thiol side chain, ensure complete inactivation of the molecule. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound pivalate and the development of new, safer anti-inflammatory agents. Further research to definitively identify the specific human carboxylesterase and CYP450 isoforms involved in its metabolism would provide a more complete understanding and could aid in predicting potential drug-drug interactions.

References

- 1. This compound pivalate, a corticosteroid with no systemic glucocorticoid effect after oral, intrarectal, and intranasal application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. In vitro identification of cytochrome P450 enzymes responsible for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and identification of major metabolites of this compound pivalate in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Early Pharmacological Profile of Tixocortol Pivalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational pharmacological studies of Tixocortol pivalate, a synthetic corticosteroid distinguished by its potent local anti-inflammatory effects and minimal systemic activity.[1][2] The document collates key quantitative data, outlines experimental methodologies from early research, and presents visual representations of its mechanism of action.

This compound pivalate, a 21-thiol derivative of hydrocortisone, is classified as a class A corticosteroid.[1][3] Its defining characteristic is the significant dissociation between its local and systemic activities, which is primarily attributed to its rapid and extensive metabolism into inactive compounds that lack affinity for the glucocorticoid receptor.[1][4] This unique pharmacological profile makes it a valuable agent for localized inflammatory conditions, minimizing the risk of systemic side effects commonly associated with corticosteroid therapy.[2][5]

Quantitative Pharmacological Data

The following tables summarize the key quantitative findings from early pharmacological evaluations of this compound pivalate, providing a comparative perspective against other corticosteroids.

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | Relative Binding Affinity (Dexamethasone = 1) | Cell Type | Reference |

| Dexamethasone | 1 | Mouse Thymocytes | [6] |

| Cortisol | 0.20 | Mouse Thymocytes | [6] |

| This compound pivalate | 0.16 | Mouse Thymocytes | [6] |

| This compound | 0.065 | Mouse Thymocytes | [6] |

| Cortisol Acetate | 0.05 | Mouse Thymocytes | [6] |

Table 2: In Vitro Anti-Inflammatory Activity

| Compound | Concentration | Inhibition of PGE2 Secretion | Cell Type | Reference |

| This compound pivalate | 10⁻⁶ M | 38-55% | Rat Renomedullary Interstitial Cells | [6] |

| Cortisol | 10⁻⁶ M | 38-55% | Rat Renomedullary Interstitial Cells | [6] |

| Cortisol Acetate | 10⁻⁶ M | 38-55% | Rat Renomedullary Interstitial Cells | [6] |

| This compound | 10⁻⁶ M | 26% | Rat Renomedullary Interstitial Cells | [6] |

Table 3: Comparative Systemic Glucocorticoid Activity

| Compound | Route of Administration | Relative Activity (Hydrocortisone Acetate = 1) | Animal Model | Reference |

| This compound pivalate | Oral or Subcutaneous | 60 to 300 times less active | Rats | [5] |

| Hydrocortisone Acetate | Oral or Subcutaneous | 1 | Rats | [5] |

Mechanism of Action: Glucocorticoid Receptor Signaling

This compound pivalate exerts its anti-inflammatory effects through its interaction with the glucocorticoid receptor (GR).[1][7] Upon binding to the cytosolic GR, the receptor-ligand complex translocates to the nucleus, where it modulates gene expression through two primary mechanisms: transactivation and transrepression.[1] The anti-inflammatory effects are largely attributed to transrepression, where the GR complex interferes with the activity of pro-inflammatory transcription factors such as NF-κB and AP-1.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the early pharmacological studies of this compound pivalate are outlined below.

Glucocorticoid Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound pivalate for the glucocorticoid receptor.

Methodology:

-

Cell Preparation: Mouse thymocytes are homogenized to prepare a cytosolic fraction containing glucocorticoid receptors.[6]

-

Competitive Binding: The cytosol is incubated with a fixed concentration of radiolabeled dexamethasone and varying concentrations of the test steroid (e.g., this compound pivalate, cortisol).[6]

-

Separation: After incubation, unbound steroid is removed, typically by adsorption to charcoal-dextran.[6]

-

Quantification: The radioactivity of the receptor-bound fraction is measured.

-

Data Analysis: The concentration of the test steroid that inhibits 50% of the specific binding of radiolabeled dexamethasone (IC50) is determined. The relative binding affinity is then calculated in comparison to dexamethasone.

Inhibition of Prostaglandin E2 (PGE2) Secretion Assay

This in vitro assay assesses the anti-inflammatory activity of this compound pivalate by measuring its ability to inhibit the production of the pro-inflammatory mediator PGE2.[6]

Methodology:

-

Cell Culture: Rat renomedullary interstitial cells are cultured to confluence.[6][7]

-

Treatment: The cells are incubated with the test compounds (e.g., this compound pivalate, cortisol) at a specific concentration (e.g., 10⁻⁶ M) for 24 hours.[6]

-

Sample Collection: The cell culture supernatant is collected.

-

PGE2 Measurement: The concentration of PGE2 in the supernatant is quantified using a suitable immunoassay (e.g., radioimmunoassay or ELISA).

-

Data Analysis: The percentage inhibition of PGE2 secretion by the test compound is calculated relative to untreated control cells.

In Vivo Anti-Inflammatory and Systemic Activity Assays

Early in vivo studies in rats were crucial in establishing the dissociated local and systemic effects of this compound pivalate.[5]

Anti-Inflammatory Activity (Local):

-

Carrageenan-Induced Paw Edema: This model assesses acute anti-inflammatory effects. This compound pivalate, applied topically or locally, is evaluated for its ability to reduce paw swelling induced by a sub-plantar injection of carrageenan.

-

Cotton Pellet Granuloma: This model evaluates sub-chronic anti-inflammatory activity. Sterilized cotton pellets are implanted subcutaneously in rats. This compound pivalate is administered locally, and its effect on the weight of the granulomatous tissue formed around the pellets is measured.

Systemic Glucocorticoid Activity:

-

Thymus Involution: A classic indicator of systemic glucocorticoid activity. The effect of orally or subcutaneously administered this compound pivalate on thymus weight is compared to that of hydrocortisone acetate.[5]

-

Liver Glycogen Deposition: Systemic glucocorticoids increase liver glycogen. The effect of this compound pivalate on liver glycogen levels is assessed.[5]

-

Adrenal Suppression: Measurement of plasma corticosterone levels after administration of the test compound to evaluate the suppression of the hypothalamic-pituitary-adrenal (HPA) axis.

The early pharmacological data consistently demonstrated that this compound pivalate possesses potent local anti-inflammatory activity comparable to hydrocortisone, but with significantly reduced systemic glucocorticoid effects.[5] This unique profile, established through a combination of in vitro receptor binding and functional assays, alongside in vivo models of inflammation and systemic activity, has cemented its role as a valuable tool in both clinical practice and pharmacological research.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Corticosteroid - Wikipedia [en.wikipedia.org]

- 4. Isolation and identification of major metabolites of this compound pivalate in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological study of a new anti-inflammatory steroid, this compound pivalate (JO 1016) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Affinity of this compound pivalate (JO 1016), this compound, cortisol acetate and cortisol for dexamethasone receptors of mouse thymus cells and rat renomedullary interstitial cells in culture. Correlation with their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Unveiling the Solid-State Architecture of Tixocortol Pivalate: A Technical Guide to its Crystal Structure and Polymorphs

For the attention of researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the crystal structure and known polymorphs of the corticosteroid Tixocortol Pivalate. This document details the crystallographic properties, experimental protocols for characterization, and visual workflows to facilitate a deeper understanding of its solid-state chemistry.

This compound pivalate, a locally active anti-inflammatory corticosteroid, is noted for its therapeutic efficacy with reduced systemic side effects. The solid-state properties of an active pharmaceutical ingredient (API) are critical to its stability, solubility, and bioavailability. This guide focuses on the crystallographic characteristics of this compound Pivalate, specifically its polymorphic forms, which are crucial for drug development and formulation.

Crystal Structure and Polymorphism of this compound Pivalate

Recent scientific investigations have identified two distinct polymorphic forms of this compound Pivalate, designated as Polymorph (I) and Polymorph (II).[1][2] Both forms have been characterized as orthorhombic, belonging to the non-centrosymmetric space group P2₁2₁2₁.[1][2]

The molecular conformation within the crystals features a five-membered ring in an envelope form and three six-membered rings, two in chair conformations and one in a half-chair conformation.[1][3] The primary structural distinction between the two polymorphs lies in the arrangement of the molecules in the crystal lattice and the hydrogen bonding networks.[2] In both polymorphs, molecules are linked by strong O—H⋯O hydrogen bonds, forming layers.[1][2] For Polymorph (I), these layers are along the b-axis, while in Polymorph (II), they are aligned along the c-axis.[1] Polymorph (II) is also characterized by a disorder in the main molecule.[1][2]

Crystallographic Data

The crystallographic data for the two polymorphs of this compound Pivalate are summarized in the tables below. These data were determined by single-crystal X-ray diffraction (SCXRD).

Table 1: Crystal Data and Structure Refinement for this compound Pivalate Polymorphs [1][3]

| Parameter | Polymorph (I) | Polymorph (II) |

| Chemical Formula | C₂₆H₃₈O₅S | C₂₆H₃₈O₅S |

| Formula Weight | 462.63 | 462.63 |

| Temperature (K) | 100(2) | 100(2) |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |

| a (Å) | 6.4201(2) | 6.0146(2) |

| b (Å) | 17.6239(7) | 19.2817(7) |

| c (Å) | 20.8997(8) | 20.9887(7) |

| Volume (ų) | 2364.74(15) | 2434.10(14) |

| Z | 4 | 4 |

| Density (calculated) (Mg/m³) | 1.297 | 1.261 |

| Absorption Coefficient (mm⁻¹) | 0.170 | 1.463 |

| F(000) | 1000 | 1000 |

Table 2: Hydrogen Bond Geometry for this compound Pivalate Polymorphs (Å, °) [2]

| Polymorph | D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

| (I) | O3—H3···O5 | 0.84 | 2.07 | 2.9021(17) | 169 |

| (II) | O3—H3···O5 | 0.84 | 1.96 | 2.802(4) | 175 |

Experimental Protocols

This section provides detailed methodologies for the synthesis and solid-state characterization of this compound Pivalate polymorphs, based on published research.[1][2]

Synthesis of this compound Pivalate

This compound pivalate is synthesized from hydrocortisone mesylate and cesium thiopivalate.[1][2]

Materials:

-

Cesium thiopivalate

-

Tetrahydrofuran (THF)

-

Hydrocortisone mesylate

-

Purified water

Procedure:

-

In a dry, inerted flask, stir a mixture of cesium thiopivalate (2.48 mol) and tetrahydrofuran (1460 mL) at room temperature.

-

Prepare a solution of hydrocortisone mesylate (2.26 mol) in THF (4600 mL).

-

Add the hydrocortisone mesylate solution to the cesium thiopivalate mixture over 1 hour, maintaining the temperature below 293 K.

-

Stir the reaction mixture for 16 hours at room temperature.

-

Cool the mixture to below 283 K and add purified water (12320 mL) to precipitate the product.

-

Stir the resulting suspension for approximately 2 hours.

-

Filter the precipitate and wash it with purified water (10 x 820 mL).

-

Dry the product under vacuum at 323 K overnight to yield a white powder.

Caption: Workflow for the synthesis of this compound Pivalate.

Polymorph Characterization

The identification and characterization of this compound Pivalate polymorphs are primarily achieved through X-ray diffraction techniques.

Objective: To determine the precise three-dimensional atomic arrangement, unit cell dimensions, and space group of single crystals of each polymorph.

Instrumentation:

-

A single-crystal X-ray diffractometer (e.g., Nonius Kappa APEXII or Bruker D8 Venture) equipped with a CCD area detector.

-

Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

Procedure:

-

Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.

-

Data Collection: Center the crystal in the X-ray beam. Collect diffraction data at a controlled temperature (e.g., 100 K) by rotating the crystal through a series of angles.

-

Data Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices. Apply corrections for Lorentz and polarization effects.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters using full-matrix least-squares on F².

Objective: To obtain a characteristic diffraction pattern for a polycrystalline sample, which can be used for phase identification and to confirm the presence of the two polymorphs.

Instrumentation:

-

A powder X-ray diffractometer (e.g., PANalytical Empyrean) in transmission mode.

-

Cu Kα radiation (λ Kα1 = 1.54060 Å / Kα2 = 1.54443 Å).

-

A 1D detector (e.g., PIXcel).

Procedure:

-

Sample Preparation: Gently grind the crystalline powder to ensure a random orientation of the crystallites. Place the powder in a sample holder.

-

Data Collection: Mount the sample in the diffractometer. Collect the diffraction pattern over a specified 2θ range (e.g., 2-40°) with a defined step size and counting time.

-

Data Analysis: Identify the peak positions (2θ) and their relative intensities. Compare the experimental pattern with simulated patterns from the single-crystal data to confirm the polymorphic form.

Caption: General workflow for the characterization of this compound Pivalate polymorphs.

Conclusion

The existence of at least two polymorphic forms of this compound Pivalate has been established through detailed crystallographic studies. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals in the pharmaceutical industry. A thorough characterization of the solid-state properties of this compound Pivalate is essential for ensuring the development of a stable, safe, and effective drug product. Further studies may explore the relative stability of these polymorphs and their potential for interconversion under various manufacturing and storage conditions.

References

Methodological & Application

Application Notes and Protocols: Tixocortol Pivalate In Vitro Anti-inflammatory Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tixocortol pivalate is a synthetic corticosteroid distinguished by its potent local anti-inflammatory effects with minimal systemic glucocorticoid activity.[1] This "dissociated" characteristic is attributed to its rapid and extensive metabolism into inactive forms that lack affinity for the glucocorticoid receptor (GR).[1] Like other corticosteroids, this compound pivalate's anti-inflammatory action is primarily mediated through its interaction with the intracellular glucocorticoid receptor.[2] This document provides detailed protocols for in vitro assays to characterize the anti-inflammatory properties of this compound pivalate, a summary of its biological activity, and diagrams of key signaling pathways and experimental workflows.

Mechanism of Action: Glucocorticoid Receptor Signaling

This compound pivalate, a lipophilic molecule, diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR), which is part of a multiprotein complex including heat shock proteins (e.g., Hsp90, Hsp70).[2] Upon binding, the GR undergoes a conformational change, dissociates from the chaperone proteins, and the activated ligand-receptor complex dimerizes and translocates to the nucleus.[2]

In the nucleus, the GR complex modulates gene expression through two primary mechanisms:

-

Transactivation: The GR dimer can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the transcription of anti-inflammatory genes. This mechanism is also associated with many of the metabolic and endocrine side effects of glucocorticoids.[1]

-

Transrepression: The GR monomer can interfere with the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][2] This "tethering" mechanism, which does not require direct DNA binding by the GR, is a major contributor to the anti-inflammatory effects of glucocorticoids.[1] By inhibiting NF-κB and AP-1, this compound pivalate suppresses the expression of pro-inflammatory genes, leading to a reduction in inflammatory mediators like cytokines and prostaglandins.[2][3]

The "dissociated" nature of this compound pivalate suggests a preference for the transrepression pathway over transactivation, which contributes to its favorable safety profile.[1]

Quantitative Data Summary

The anti-inflammatory efficacy of a corticosteroid is related to its binding affinity for the glucocorticoid receptor and its subsequent biological activity. The following table summarizes the relative binding affinity of this compound pivalate and other steroids for the dexamethasone receptor in mouse thymocytes, along with their biological activity as measured by the inhibition of prostaglandin E2 (PGE2) secretion in rat renomedullary interstitial cells.[2]

| Compound | Relative Affinity for GR (Dexamethasone = 1) | Biological Activity (% Inhibition of PGE2 Secretion at 10⁻⁶ M) |

| Dexamethasone | 1.00 | Not Reported |

| Cortisol | 0.20 | 38-55% |

| This compound pivalate | 0.16 | 38-55% |

| Cortisol pivalate | 0.080 | Not Reported |

| This compound | 0.065 | 26% |

| Cortisol acetate | 0.05 | 38-55% |

| Data sourced from Vivat et al., J Steroid Biochem, 1984.[2] |

Experimental Protocols

Protocol 1: Inhibition of Prostaglandin E2 (PGE2) Secretion

This assay assesses the ability of this compound pivalate to inhibit the production of the pro-inflammatory mediator PGE2 in a cell culture model.[2]

1. Cell Culture:

-

Culture a suitable cell line, such as rat renomedullary interstitial cells or a macrophage cell line like RAW 264.7, in the appropriate culture medium and conditions until confluent.[2]

2. Treatment:

-

Pre-incubate the confluent cells with varying concentrations of this compound pivalate (e.g., 10⁻⁹ M to 10⁻⁵ M) for a specified duration (e.g., 1-2 hours).

-

Include a vehicle control (e.g., DMSO or ethanol) and a positive control (e.g., a known inhibitor of PGE2 synthesis like indomethacin).

3. Induction of Inflammation:

-

Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) or a cytokine like interleukin-1β (IL-1β), to induce the production of PGE2.

4. Sample Collection:

-

After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

5. Quantification of PGE2:

-

Measure the concentration of PGE2 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

6. Data Analysis:

-

Calculate the percentage inhibition of PGE2 secretion for each concentration of this compound pivalate compared to the stimulated vehicle control.

-

Determine the IC₅₀ value, which is the concentration of this compound pivalate that causes 50% inhibition of PGE2 production.

-

Perform statistical analysis, such as ANOVA followed by a post-hoc test, to determine significant differences between treatment groups.[2]

Protocol 2: LPS-Induced Cytokine Release in Macrophages

This protocol evaluates the ability of this compound pivalate to inhibit the production of pro-inflammatory cytokines in response to the bacterial endotoxin, Lipopolysaccharide (LPS).[4]

1. Cell Seeding:

-

Seed a murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs) in multi-well plates and allow them to adhere overnight.[4]

2. Pre-treatment with Compound:

-

Pre-treat the cells with various concentrations of this compound pivalate for a specified period (e.g., 1 hour).[4] Include a vehicle control.

3. Induction of Inflammation:

-

Add LPS to the cell culture medium to induce an inflammatory response.[4]

4. Incubation:

-

Incubate the cells for a suitable period (e.g., 24 hours) to allow for cytokine production and secretion.[4]

5. Supernatant Collection:

-

Collect the cell culture supernatant.[4]

6. Cytokine Quantification:

-

Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA.[4]

7. Data Analysis:

-

Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits cytokine production by 50%.[4]

Protocol 3: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB and is a direct way to assess the inhibitory effect of this compound pivalate on this key pro-inflammatory signaling pathway.

1. Cell Culture and Transfection:

-

Culture a suitable cell line, such as HEK293T cells, in the appropriate medium.

-

Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

2. Compound Treatment:

-

After transfection (e.g., 24 hours), treat the cells with various concentrations of this compound pivalate for a specified duration (e.g., 1 hour). Include a vehicle control.

3. Stimulation:

-

Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-α (TNF-α) or LPS, to induce NF-κB activation.

4. Cell Lysis and Luciferase Assay:

-

After an appropriate stimulation period (e.g., 6-8 hours), lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

5. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the percentage inhibition of NF-κB activity for each concentration of this compound pivalate relative to the stimulated vehicle control.

-

Determine the IC₅₀ value.

References

Probing the Potency of Tixocortol Pivalate: Application Notes and Protocols for Animal Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various animal models for the assessment of the anti-inflammatory efficacy of Tixocortol pivalate. This compound pivalate is a synthetic corticosteroid distinguished by its potent local anti-inflammatory effects and minimal systemic activity, making it an attractive candidate for topical therapies.[1][2] Its favorable safety profile is attributed to its rapid metabolism into inactive forms.[3]

This document outlines detailed experimental protocols for established in vivo models of acute and delayed-type hypersensitivity reactions. Quantitative data from relevant studies are summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized to enhance understanding and reproducibility.

Mechanism of Action: Glucocorticoid Receptor Signaling

This compound pivalate, like other corticosteroids, exerts its anti-inflammatory effects primarily through the glucocorticoid receptor (GR).[3] Upon diffusing into the cell, it binds to the cytosolic GR, causing the dissociation of chaperone proteins and translocation of the activated receptor complex into the nucleus. Within the nucleus, the GR complex modulates gene expression by upregulating anti-inflammatory proteins and downregulating the expression of pro-inflammatory cytokines and chemokines.[1][3] This transrepression of pro-inflammatory transcription factors, such as NF-κB, is a key mechanism of its anti-inflammatory action.[3]

Animal Models for Efficacy Testing

Several well-established animal models are employed to evaluate the topical anti-inflammatory potency of corticosteroids. These models mimic different aspects of inflammation, from acute edema to delayed-type hypersensitivity reactions.

Carrageenan-Induced Paw Edema

This is a widely used and reproducible model for assessing acute inflammation.[4] Injection of carrageenan into the paw induces a biphasic inflammatory response, characterized by the release of histamine and serotonin in the early phase, followed by the production of prostaglandins and other inflammatory mediators in the later phase.[4][5]

Experimental Workflow:

Protocol:

-

Animals: Male Wistar rats (150-200 g) or Swiss albino mice (20-25 g) are commonly used.

-

Acclimatization: House the animals for at least one week before the experiment with free access to food and water.

-

Grouping: Divide the animals into groups (n=6-8 per group):

-

Vehicle control (e.g., acetone or a suitable vehicle).

-

This compound pivalate treatment groups (e.g., 0.5%, 1%, 2% w/v solution).

-

Positive control (e.g., Indomethacin or Dexamethasone solution).

-

-

Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the subplantar region of the right hind paw.

-

Treatment: Thirty minutes after carrageenan injection, topically apply a fixed volume (e.g., 20 µL) of the vehicle, this compound pivalate solution, or positive control to the surface of the inflamed paw.

-

Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point.

Quantitative Data Summary:

| Animal Model | Compound | Dose | Route | % Inhibition of Edema | Reference |

| Carrageenan-induced paw edema (Rat) | This compound pivalate | 1 mg/paw | Topical | ~50% at 3 hours | [6] |

| Carrageenan-induced paw edema (Rat) | Hydrocortisone acetate | 1 mg/paw | Topical | ~40% at 3 hours | [6] |

| Carrageenan-induced paw edema (Rat) | Indomethacin | 10 mg/kg | Oral | 54% at 3 hours | [7] |

| Carrageenan-induced paw edema (Rat) | Naproxen | 15 mg/kg | Oral | 73% at 3 hours | [7] |

Croton Oil-Induced Ear Edema

This model is used to assess the anti-inflammatory effects of topically applied agents on acute inflammation.[4] Croton oil induces a potent inflammatory response characterized by edema, erythema, and cellular infiltration.[8]

Protocol:

-

Animals: Male Swiss albino mice (20-25 g) are typically used.

-

Grouping: Divide the animals into groups (n=6-8 per group) similar to the carrageenan model.

-

Treatment Application: Apply the test substance (this compound pivalate, vehicle, or positive control like Dexamethasone) in a fixed volume (e.g., 20 µL) to the inner and outer surfaces of the right ear.

-

Induction of Edema: After 30 minutes, apply a fixed volume (e.g., 20 µL) of croton oil solution (e.g., 2.5% in acetone) to the same ear. The left ear serves as a control.

-

Measurement of Edema: After a specified time (e.g., 4-6 hours), sacrifice the animals and take a standard-sized punch biopsy (e.g., 6 mm) from both ears. The difference in weight between the right and left ear punches indicates the degree of edema.

-

Data Analysis: Calculate the percentage inhibition of ear edema for each treatment group compared to the vehicle control group.

Quantitative Data Summary:

| Animal Model | Compound | Dose (per ear) | Route | % Inhibition of Edema | Reference |

| Croton oil-induced ear edema (Mouse) | This compound pivalate | 1.0 mg | Topical | 78.3% at 6 hours | [9] |

| Croton oil-induced ear edema (Mouse) | Dexamethasone | 0.1 mg | Topical | 75.7% at 6 hours | [9] |

| Croton oil-induced ear edema (Rat) | Nicotinamide gel 4% | 0.5 mg/ml | Topical | Significant reduction (p<0.001) | [10] |

Oxazolone-Induced Contact Hypersensitivity

This model is representative of delayed-type hypersensitivity (DTH) reactions and is used to evaluate the efficacy of compounds on cell-mediated immune responses.[11] The model involves a sensitization phase followed by a challenge phase.[11]

Experimental Workflow:

Protocol:

-

Animals: Male BALB/c mice (20-25 g) are commonly used.

-

Sensitization (Day 0): Sensitize the mice by applying 100 µL of a 1.5% oxazolone solution in acetone to a shaved area of the abdomen.[11]

-

Grouping (Day 7): Divide the sensitized mice into treatment groups.

-

Challenge and Treatment (Day 7):

-

Apply the test substance (e.g., 20 µL of this compound pivalate solution) to the inner and outer surfaces of the right ear 30 minutes before and 15 minutes after the oxazolone challenge.[11]

-

Challenge the mice by applying 20 µL of a 1% oxazolone solution in acetone to the right ear.[11] The left ear remains untreated and serves as a control.

-

-

Measurement of Inflammation (Day 8): After 24 hours, measure the thickness of both ears using a digital micrometer. Alternatively, sacrifice the animals and weigh standardized ear punch biopsies.[11][12]

-

Data Analysis: The difference in thickness or weight between the right and left ears is calculated as a measure of inflammation. Calculate the percentage inhibition of the inflammatory response for each treatment group compared to the vehicle control.

Quantitative Data Summary:

| Animal Model | Compound | Route | Efficacy | Reference |

| Oxazolone-induced contact hypersensitivity (Mouse) | This compound pivalate | Topical | Effective in reducing DTH response (specific data not available in searched documents) | [13] |

| Oxazolone-induced contact hypersensitivity (Rat) | Clobetasol | Topical | Markedly reduced ear inflammation | [14] |

| Oxazolone-induced contact hypersensitivity (Rat) | Apremilast | Per os | Markedly reduced ear inflammation | [14] |

| Oxazolone-induced contact hypersensitivity (Rat) | Calcipotriol | Topical | Markedly reduced ear inflammation | [14] |

Conclusion

The animal models described provide robust and reproducible methods for evaluating the topical anti-inflammatory efficacy of this compound pivalate. The carrageenan-induced paw edema and croton oil-induced ear edema models are suitable for assessing effects on acute inflammation, while the oxazolone-induced contact hypersensitivity model is valuable for investigating activity against delayed-type, cell-mediated immune reactions. The presented protocols and comparative data will aid researchers in the design and execution of preclinical studies to further characterize the therapeutic potential of this compound pivalate. Its demonstrated potent local activity, coupled with minimal systemic effects, underscores its promise as a topical anti-inflammatory agent.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound pivalate, a corticosteroid with no systemic glucocorticoid effect after oral, intrarectal, and intranasal application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological study of a new anti-inflammatory steroid, this compound pivalate (JO 1016) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation of inflammatory mechanisms induced by croton oil in mouse ear - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 12. inotiv.com [inotiv.com]